Phosphorofluoridic acid, dipropyl ester
Description
It belongs to the class of dialkyl phosphorofluoridates, characterized by a central phosphorus atom bonded to two alkoxy groups, one fluorine atom, and one oxygen atom via a double bond. These compounds are known for their high reactivity, particularly as acetylcholinesterase inhibitors, making them relevant in pharmacology and toxicology .
Properties
CAS No. |
381-45-3 |
|---|---|
Molecular Formula |
C6H14FO3P |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
1-[fluoro(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H14FO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3 |
InChI Key |
CLKGIOYRLWWQNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(OCCC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorofluoridic acid, dipropyl ester can be synthesized through the esterification of phosphorofluoridic acid with propanol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl fluoride (SO2F2) and other similar compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester product. The choice of catalysts and reaction conditions is crucial to ensure the efficient conversion of reactants to the ester product.
Chemical Reactions Analysis
Types of Reactions
Phosphorofluoridic acid, dipropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, leading to the formation of phosphoric acid and propanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to yield a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis Products: Phosphoric acid and propanol.
Substitution Products: Depending on the nucleophile used, various substituted phosphoric acid esters can be formed.
Scientific Research Applications
Phosphorofluoridic acid, dipropyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of phosphorofluoridic acid, dipropyl ester involves its interaction with various molecular targets, particularly enzymes. The compound can act as an inhibitor of certain enzymes by phosphorylating active site residues, thereby altering enzyme activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes such as acetylcholinesterase .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
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